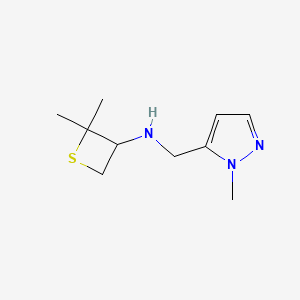
2,2-Dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine is a heterocyclic compound that features a thietane ring fused with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 2,2-dimethylthietan-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to handle the reagents and reaction conditions more precisely .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2,2-Dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thietane and pyrazole derivatives, such as:
- 2,2-Dimethylthietan-3-amine
- 1-Methyl-1H-pyrazole-5-carbaldehyde
- 3,5-Dimethyl-1H-pyrazole
Uniqueness
What sets 2,2-Dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine apart is its unique combination of a thietane ring and a pyrazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
2,2-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H17N3S/c1-10(2)9(7-14-10)11-6-8-4-5-12-13(8)3/h4-5,9,11H,6-7H2,1-3H3 |
InChI Key |
YAANUIKKNZACJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NCC2=CC=NN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















